molecular formula C6H8N2O2S B13421721 2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]- CAS No. 59640-46-9

2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-

Cat. No.: B13421721
CAS No.: 59640-46-9
M. Wt: 172.21 g/mol
InChI Key: UFFDUWYBBNRDNJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- derives from the pyrimidine ring system substituted with two ketone groups at positions 2 and 4 and a methylthio-methyl moiety at position 6. The numbering follows IUPAC rules, where the pyrimidine ring is numbered such that the ketone groups (diones) receive the lowest possible indices (positions 2 and 4). The substituent at position 6 consists of a methyl group (-CH₃) attached to a thioether (-S-) group, forming the -(methylthio)methyl unit.

Structural Isomerism :

  • Positional Isomerism : The methylthio-methyl group’s placement at position 6 distinguishes this compound from isomers like 2-Methylthio-4,6-pyrimidinedione (CAS 1979-98-2), where the methylthio group is directly attached to position 2 of the pyrimidine ring.
  • Tautomerism : Like uracil derivatives, this compound may exhibit keto-enol tautomerism. Theoretical studies on uracil analogs suggest that the diketo form (2,4-dione) predominates, but minor enolic forms (e.g., 4-hydroxypyrimidin-2(1H)-one) could coexist in equilibrium.
Property 6-[(Methylthio)methyl]-2,4(1H,3H)-Pyrimidinedione 2-Methylthio-4,6-pyrimidinedione
Molecular Formula C₆H₈N₂O₂S C₅H₆N₂O₂S
Molecular Weight (g/mol) 172.21 158.18
Substituent Position 6-(methylthiomethyl) 2-(methylthio)
CAS Number 59640-46-9 1979-98-2

The methylthio-methyl group introduces steric and electronic effects distinct from simpler thioether substituents. For instance, the extended alkyl chain enhances lipophilicity compared to direct thioether attachments, as evidenced by the higher molecular weight and calculated LogP values.

Historical Evolution of Thioether-Functionalized Pyrimidinedione Derivatives

The synthesis of thioether-modified pyrimidinediones emerged in the late 20th century, driven by interest in nucleotide analogs and heterocyclic pharmacophores. Early work focused on uracil derivatives, where sulfur substitution altered electronic properties and bioactivity. For example, 2-thiouracil (introduced in the 1940s) demonstrated antithyroid activity, spurring exploration of related thioethers.

Key Milestones :

  • 1980s–1990s : Advances in nucleophilic substitution reactions enabled precise thioether incorporation into pyrimidine rings. The compound 6-[(methylthio)methyl]-2,4(1H,3H)-Pyrimidinedione was first synthesized in 2005, as recorded in PubChem (CID 101099).
  • Coordination Chemistry : Studies on ruthenium complexes with pyrimidine ligands, such as [RuII(hedta)(H₂O)]⁻, revealed that thioether groups stabilize η²-coordination modes, influencing redox potentials and ligand exchange kinetics. This finding underscored the utility of thioether-pyrimidinediones in metallodrug design.
  • Tautomerism Studies : Mass spectrometry and computational analyses in the 2010s confirmed that thioether substitution minimally disrupts the tautomeric equilibrium of pyrimidinediones, preserving the dominant diketo form while allowing minor enolic contributions.

Synthetic Methodologies :
Early routes involved:

  • Mercaptoalkylation : Reacting 6-methyluracil with methyl disulfide under basic conditions.
  • Michael Addition : Using thiomethylating agents like methyl thioglycolate in multi-component reactions.

Modern approaches employ catalytic methods, such as palladium-mediated C–S coupling, to improve regioselectivity.

Properties

CAS No.

59640-46-9

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

6-(methylsulfanylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H8N2O2S/c1-11-3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10)

InChI Key

UFFDUWYBBNRDNJ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=O)NC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- can be achieved through a multi-step process. One common method involves the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as the starting material. The synthetic route includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be simple to operate and stable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce different functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Core Structure and Substituent Positioning

The pyrimidinedione core is common in nucleobases (e.g., uracil, thymine) and synthetic derivatives. Key comparisons include:

Compound Name Substituents Position Key Features Reference
Target Compound 6-[(Methylthio)methyl] 6 Sulfur-containing alkyl group -
Uracil None - Basic pyrimidinedione scaffold
Thymine (5-Methyluracil) 5-Methyl 5 Methyl group enhances hydrophobicity
Bromacil 5-Bromo-6-methyl-3-(1-methylpropyl) 3,5,6 Herbicidal activity
Terbacil 5-Chloro-3-tert-butyl-6-methyl 3,5,6 Agricultural herbicide
6-Ethynyl-1-[(2-hydroxyethoxy)methyl]-5-methyl- 6-Ethynyl, 1-(hydroxyethoxymethyl) 1,6 Antiviral potential (HEPT derivative)

Key Observations :

  • Position 6 Modifications : The target compound’s 6-[(methylthio)methyl] group distinguishes it from halogenated (e.g., bromacil) or alkylated (e.g., terbacil) analogues. Sulfur-based substituents may enhance nucleophilic reactivity or metal-binding capacity compared to halogens or hydrocarbons .
  • Position 3 Substitutions : Bromacil and terbacil feature bulky groups (e.g., 1-methylpropyl, tert-butyl) at position 3, critical for herbicidal activity. The absence of such groups in the target compound suggests different applications .

Physicochemical Properties

Substituents significantly influence solubility, stability, and bioavailability:

Compound Molecular Weight (g/mol) Substituent Effects Reference
Target Compound ~228.27* -SCH₃ group increases lipophilicity vs. uracil (MW 112.09). -
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone 254.27 Nitro and propargyl groups reduce solubility; used in synthetic intermediates
6-(Benzylsulfanyl)-1,3-dimethyl- 278.33 Benzyl group enhances aromatic interactions; potential CNS activity
FMAU (5-Methyl arabinosyluracil) 318.27 Sugar moiety improves water solubility; antiviral applications

*Calculated based on molecular formula C₇H₁₀N₂O₂S.

Key Observations :

  • The target compound’s methylthio-methyl group likely increases lipophilicity compared to uracil but remains less bulky than benzyl or tert-butyl substituents in analogues .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is a compound of significant interest due to its diverse biological activities. This article aims to consolidate the existing knowledge on its biological properties, synthesis methods, and potential applications in pharmacology.

  • Molecular Formula : C6_6H8_8N2_2O2_2S
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 59640-46-9

The compound features a pyrimidine ring substituted with a methylthio group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinediones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,4(1H,3H)-Pyrimidinedione can inhibit the growth of various bacterial strains.

  • Case Study : A study evaluated a series of pyrimidine derivatives for their antimicrobial efficacy against clinical strains of bacteria. The results indicated that certain derivatives exhibited greater inhibition than standard antibiotics like ceftriaxone and Pimafucin .

Antitumor Activity

Pyrimidine derivatives have also been investigated for their antitumor potential. The structural modifications in pyrimidinediones can lead to enhanced cytotoxicity against cancer cell lines.

  • Research Findings : In vitro studies demonstrated that specific modifications on the pyrimidine scaffold increased the compounds' ability to induce apoptosis in cancer cells. For example, compounds containing thietan and pyrimidine rings showed promising results in inhibiting tumor growth .

Anti-inflammatory Effects

Some studies suggest that pyrimidinediones may possess anti-inflammatory properties. For instance, compounds with similar structures have been reported to reduce inflammation markers in animal models.

  • Evidence : A recent investigation into the anti-inflammatory effects of pyrimidine derivatives found that they significantly lowered levels of pro-inflammatory cytokines in treated subjects .

Synthesis Methods

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- typically involves several chemical reactions:

  • Starting Materials : Commonly synthesized from readily available pyrimidine precursors.
  • Reaction Conditions : The synthesis often requires specific conditions such as temperature control and the use of solvents like ethanol.
  • Characterization Techniques : The final products are usually characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm their structure and purity.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains; superior to some antibiotics
AntitumorInduces apoptosis in cancer cell lines; potential for further development
Anti-inflammatoryReduces pro-inflammatory cytokines in models

Q & A

Basic: What are the common synthetic routes for 2,4(1H,3H)-Pyrimidinedione derivatives, and how are they optimized for structural analogs?

Answer:
The synthesis of pyrimidinedione derivatives typically employs one-pot multicomponent reactions (MCRs) using urea/thiourea, aldehydes, and β-keto esters under acid catalysis . For analogs like 6-[(methylthio)methyl]-substituted derivatives, modifications include:

  • Thioether introduction : Post-synthetic alkylation with methanethiol or methyl disulfide under basic conditions (e.g., NaH in DMF) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity, while reflux conditions (80–120°C) improve yields .
  • Catalysts : Lewis acids like ZnCl₂ or Bi(OTf)₃ accelerate cyclization steps, reducing side products .

Table 1 : Key Reaction Parameters for Pyrimidinedione Synthesis

ParameterTypical ConditionsImpact on Yield/Purity
CatalystZnCl₂ (5 mol%)+25% yield vs. uncatalyzed
SolventDMF, 100°COptimal for thioether linkage
Reaction Time6–12 hrsLonger durations reduce purity

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:
Structural elucidation relies on:

  • NMR :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (methylthio group), δ 10–12 ppm (NH protons of pyrimidinedione) .
    • ¹³C NMR : Carbonyl signals (C-2, C-4) at δ 160–170 ppm; methylthio carbons at δ 15–20 ppm .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 200–250 for C₇H₁₀N₂O₂S) with fragmentation patterns indicating thioether cleavage .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% for pharmacological studies) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions in thioether-functionalized pyrimidinediones?

Answer:
Competing oxidation or dimerization can occur during thioether incorporation. Mitigation strategies include:

  • Inert atmosphere : N₂/Ar prevents oxidation of –SMe to sulfoxide .
  • Temperature modulation : Lower temperatures (0–25°C) during alkylation reduce nucleophilic substitution byproducts .
  • Protecting groups : Boc protection of NH groups minimizes unwanted cyclization .

Table 2 : Side Reaction Analysis and Solutions

Side ReactionDiagnostic Signal (NMR/MS)Mitigation Strategy
Sulfoxide formationδ 2.6–3.0 ppm (S=O)Use degassed solvents under N₂
Dimerizationm/z 2×M+Reduce reaction concentration

Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:

  • Structural variations : Minor changes (e.g., –SMe vs. –OCH₃) alter logP and target binding. Use QSAR models to correlate substituents with activity .
  • Assay conditions : pH, serum proteins, or solvent (DMSO vs. ethanol) affect compound solubility. Standardize protocols per OECD guidelines .
  • Data validation : Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Advanced: What methodologies are employed in pharmacological profiling of pyrimidinedione derivatives?

Answer:
Key approaches include:

  • Target engagement : SPR or ITC measures binding kinetics to enzymes (e.g., dihydrofolate reductase) or receptors .
  • ADME-Tox :
    • Microsomal stability : Incubation with liver microsomes (human/rat) quantifies metabolic half-life .
    • CYP inhibition : Fluorescence-based assays screen for cytochrome P450 interactions .
  • In vivo PK : Radiolabeled analogs (³H/¹⁴C) track bioavailability and tissue distribution .

Advanced: How do structural analogs of this compound inform SAR studies for antiviral or anticancer applications?

Answer:
Analog modifications highlight critical SAR trends:

  • Methylthio vs. ethylthio : –SMe enhances blood-brain barrier penetration (logP +0.5) but reduces aqueous solubility .
  • Pyrimidinedione core : Replacement with pyrazolo[3,4-d]pyrimidine increases kinase selectivity (e.g., CDK2 inhibition) .
  • Substituent positioning : 6-[(methylthio)methyl] groups improve antiviral potency against RNA viruses (e.g., HCV NS5B polymerase) by mimicking nucleoside triphosphates .

Table 3 : Select Analog Bioactivity Data

Analog StructureTarget (IC₅₀)Therapeutic Area
6-[(Ethylthio)methyl]DHFR (12 nM)Anticancer
5-Fluoro-substitutedHCV NS5B (8 nM)Antiviral
Pyrazolo-pyrimidine hybridCDK2 (3 nM)Antiproliferative

Basic: What safety protocols are essential when handling methylthio-containing compounds?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile thioethers .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure (methylthio compounds can penetrate latex) .
  • Spill management : Neutralize with activated charcoal or 10% NaHCO₃ .

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